molecular formula C16H12ClN3O3 B11025151 (2-chloro-4-nitrophenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone

(2-chloro-4-nitrophenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone

Cat. No.: B11025151
M. Wt: 329.74 g/mol
InChI Key: ZLDUPPYZUMCTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-CHLORO-4-NITROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE is a complex organic compound that features both a chloronitrophenyl group and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-CHLORO-4-NITROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The chloronitrophenyl group is introduced through a nucleophilic substitution reaction involving 2-chloro-4-nitroaniline and an appropriate electrophile .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common solvents used include dichloromethane and ethanol, and catalysts such as palladium on carbon may be employed to facilitate certain steps .

Chemical Reactions Analysis

Types of Reactions

(2-CHLORO-4-NITROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amines, N-oxides, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of benzimidazole derivatives, including those with nitrophenyl substitutions. For instance, compounds similar to (2-chloro-4-nitrophenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone have demonstrated significant cytotoxicity against various cancer cell lines. One study reported that derivatives with a benzimidazole core showed IC50 values in the micromolar range against human cancer cell lines, indicating their potential as anti-cancer agents .

Anti-Microbial Activity

Benzimidazole derivatives are also known for their anti-microbial properties. Compounds containing the benzimidazole structure have been tested against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity . The incorporation of nitrophenyl groups in these compounds may enhance their bioactivity due to increased electron-withdrawing effects.

Anti-Cancer Efficacy Study

A recent study investigated a series of benzimidazole derivatives for their anti-cancer activities. Among them, a compound structurally similar to this compound exhibited significant apoptosis-inducing effects in MCF7 breast cancer cells, with flow cytometry revealing enhanced apoptotic rates upon treatment . This underscores the potential for developing targeted therapies based on this compound class.

Antibacterial Activity Assessment

Another research effort focused on evaluating the antibacterial efficacy of various benzimidazole derivatives against clinical isolates of resistant bacterial strains. The study found that compounds featuring both nitro and chloro substitutions displayed remarkable activity against multidrug-resistant strains, suggesting a promising avenue for developing new antibiotics .

Mechanism of Action

The mechanism of action of (2-CHLORO-4-NITROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA, inhibiting the replication of certain microorganisms. The chloronitrophenyl group can undergo redox reactions, generating reactive oxygen species that damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-CHLORO-4-NITROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

(2-chloro-4-nitrophenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H13ClN2O3
  • Molecular Weight : 304.73 g/mol

The structure consists of a benzimidazole moiety substituted with a 2-chloro-4-nitrophenyl group, which is believed to contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study involving various benzimidazole derivatives demonstrated significant cytotoxicity against different cancer cell lines. The compound exhibited an IC50 value of approximately 25.72 ± 3.95 μM against MCF cell lines, indicating its ability to induce apoptosis in cancer cells .

Case Studies

  • Study on Cell Lines : In vitro studies showed that the compound effectively inhibited tumor growth in mice models, suggesting its potential as an anticancer agent .
  • Mechanism of Action : Flow cytometry results indicated that the compound accelerates apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates that it has a broad spectrum of activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

These findings suggest that this compound could be developed as a potential antimicrobial agent.

Other Biological Activities

In addition to anticancer and antimicrobial activities, this compound has shown promise in other pharmacological areas:

  • Anti-inflammatory Activity : Some derivatives have been reported to exhibit significant anti-inflammatory effects in animal models.
  • Analgesic Properties : Preliminary studies indicate that certain analogs may possess analgesic properties comparable to standard analgesics.

Properties

Molecular Formula

C16H12ClN3O3

Molecular Weight

329.74 g/mol

IUPAC Name

(2-chloro-4-nitrophenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone

InChI

InChI=1S/C16H12ClN3O3/c1-9-5-14-15(6-10(9)2)19(8-18-14)16(21)12-4-3-11(20(22)23)7-13(12)17/h3-8H,1-2H3

InChI Key

ZLDUPPYZUMCTTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.